molecular formula C15H11N3O3S2 B2933459 N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide CAS No. 391219-74-2

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide

Cat. No.: B2933459
CAS No.: 391219-74-2
M. Wt: 345.39
InChI Key: AJLFQYLQDWBXJQ-UHFFFAOYSA-N
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Description

N-(2-(Methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide is a benzothiazole derivative featuring a methylthio (-SMe) group at the 2-position of the benzothiazole ring and a 2-nitrobenzamide substituent at the 6-position. The nitro group at the ortho position of the benzamide moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-15-17-11-7-6-9(8-13(11)23-15)16-14(19)10-4-2-3-5-12(10)18(20)21/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFQYLQDWBXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide typically involves the coupling of 2-amino benzothiazoles with substituted benzamides. One common method includes the reaction of 2-amino-6-methylthiobenzothiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound is believed to inhibit enzymes involved in cell cycle regulation or induce apoptosis in cancer cells . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Nitro Substitution

A study on positional isomers of N-(benzo[d]thiazol-2-yl)-nitrobenzamide derivatives revealed significant differences in physicochemical properties and bioactivity. Ortho-nitro isomers (like the target compound) exhibit reduced solubility in polar solvents compared to para-nitro analogs due to steric hindrance and intramolecular hydrogen bonding. However, ortho-substituted derivatives demonstrated enhanced binding affinity in certain enzyme inhibition assays, likely due to optimized spatial orientation .

Substituent Effects: Nitro vs. Amino Groups

The reduction of the nitro group to an amine (e.g., in N-(6-aminobenzo[d]thiazol-2-yl)benzamide) alters electronic and solubility profiles. The amino group, being electron-donating, increases solubility in aqueous media and may enhance interactions with biological targets. For example, amino-substituted analogs showed improved corrosion inhibition efficiency (85–92%) compared to nitro precursors (70–75%) in acidic environments .

Structural Analogs with Heterocyclic Modifications

Compounds such as N-(2-((4-chlorobenzyl)thio)benzo[d]thiazol-6-yl)-2-(morpholine-4-carbonyl)benzamide () and 4-((2-(((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide () highlight the impact of substituent diversity:

  • Morpholine-carbonyl groups enhance hydrogen-bonding capacity, improving target specificity.
  • Hydroxycyclohexylamino moieties confer tumor-targeting properties in nanomedicine applications .

Physicochemical and Pharmacokinetic Properties

Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₅H₁₁N₃O₃S₂ 353.4 (calculated) 2-(methylthio), 2-nitrobenzamide
N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide () C₁₅H₁₂N₂OS₂ 300.4 Benzamide (no nitro)
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide () C₁₄H₁₁N₃OS 285.3 6-amino, benzamide
Compound 7q () C₂₃H₁₈ClN₅O₃S 504.9 Chloropyridinyl, methoxybenzamide

Bioavailability Considerations

In contrast, the amino-substituted analog () has a lower PSA, aligning better with bioavailability criteria (PSA ≤ 140 Ų, rotatable bonds ≤ 10) .

Anticancer Activity

Derivatives like 4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)-N-methylpicolinamide () showed efficacy in tumor vasculature targeting, while compounds with pyridinyl or thiazolyl substituents () exhibited IC₅₀ values in the micromolar range against cancer cell lines (HepG2, HeLa) .

Corrosion Inhibition

Nitro-to-amine conversion in benzothiazole derivatives improved corrosion inhibition efficiency from 70% to 92% in acidic environments, highlighting the role of electronic effects .

Biological Activity

N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a complex structure that includes a methylthio group and a nitrobenzamide moiety. Its molecular formula is C15H13N3O3S2C_{15}H_{13}N_{3}O_{3}S_{2} . The structural features contribute to its unique reactivity and potential applications in various scientific fields.

Key Structural Data

PropertyValue
Molecular FormulaC15H13N3O3S2
CAS Number110226-92-1
Melting PointVaries based on purity
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of the Methylthio Group : Using methyl iodide in the presence of a base like potassium carbonate.
  • Nitration : Achieved through a mixture of concentrated nitric acid and sulfuric acid.
  • Amidation : Final reaction with an appropriate amine to form the nitrobenzamide moiety .

Biological Activity

This compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacteria and fungi.
  • Antiviral : Inhibits viral replication in vitro.
  • Anticancer : Shows cytotoxic effects on tumorigenic cell lines.

The compound's mechanism involves interaction with biological targets that modulate various biochemical pathways:

  • Target Interaction : It may inhibit enzymes involved in the arachidonic acid pathway, affecting prostaglandin biosynthesis .
  • Cellular Effects : Induces apoptosis in cancer cells while sparing normal cells, as demonstrated in cytotoxicity assays .

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against tumorigenic cell lines such as WI-38 VA-13, with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Research highlighted its effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) showing significant antimicrobial properties at concentrations as low as 50 μg/mL for certain derivatives .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and fungi
AntiviralInhibits viral replication
AnticancerCytotoxic to tumorigenic cell lines
Anti-inflammatoryPotential inhibition of prostaglandin synthesis

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(2-(methylthio)benzo[d]thiazol-6-yl)-2-nitrobenzamide?

The synthesis typically involves coupling reactions between a benzo[d]thiazole amine derivative and a nitrobenzoyl chloride. For example, in analogous compounds, 5-chlorothiazol-2-amine is reacted with acyl chlorides in pyridine to form amide bonds . Key steps include:

  • Solvent selection : Pyridine is often used as both a solvent and acid scavenger.
  • Purification : Column chromatography and recrystallization (e.g., from methanol) are critical for isolating pure products .
  • Yield optimization : Reaction times of 12–24 hours at room temperature are typical, with yields ranging from 65% to 77% for similar benzothiazole derivatives .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra confirm substituent positions and amide bond formation (e.g., characteristic peaks at δ 10.22–10.36 ppm for NH groups) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS provides molecular ion peaks (e.g., m/z 548.0 [M+H]+^+ in related compounds) .
  • Melting Point (m.p.) : Reported m.p. ranges (e.g., 166–180°C for benzothiazole derivatives) help assess purity .

Basic: Which in vitro models are suitable for preliminary anticancer activity screening?

Commonly used cancer cell lines include:

  • HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and HCT116 (colorectal cancer) .
  • Assay conditions : Cells are cultured in DMEM with 10% FBS, penicillin (100 U/mL), and streptomycin (10 mg/L). Antiproliferative activity is measured via MTT or ATP-based assays after 48–72 hours of treatment .

Advanced: How do structural modifications influence biological activity in benzothiazole derivatives?

Key structure-activity relationships (SAR) include:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity. For example, 2-nitrobenzamide derivatives show higher activity than methoxy analogs .
  • Thioether linkages : The methylthio group at position 2 of the benzothiazole core improves membrane permeability and target engagement .
  • Hydrogen bonding : Intermolecular interactions (e.g., N–H⋯N bonds) stabilize crystal packing and may influence solubility .

Advanced: What mechanistic insights explain the apoptotic activity of this compound?

Studies on analogous benzothiazoles (e.g., YLT322) reveal:

  • Mitochondrial pathway activation : Caspase-9 and caspase-3 are upregulated, while Bcl-2 is downregulated, indicating intrinsic apoptosis .
  • Reactive oxygen species (ROS) : Increased ROS levels trigger DNA damage and cell cycle arrest (e.g., G2/M phase) .
  • Target identification : Proteomic profiling or kinase inhibition assays (e.g., RIPK3 or Raf kinase targets) can elucidate specific mechanisms .

Advanced: How can researchers address solubility challenges in biological assays?

Strategies include:

  • Solvent systems : DMSO (≤0.1% v/v) is commonly used for in vitro studies .
  • Formulation optimization : Co-solvents (e.g., PEG-400) or liposomal encapsulation improve aqueous solubility.
  • Molecular modifications : Reducing rotatable bonds (<10) and polar surface area (<140 Ų) enhances bioavailability per Veber’s rules .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

  • Experimental variables : Differences in cell lines, assay protocols (e.g., incubation time), or compound purity (e.g., ≥90% by HPLC) can cause discrepancies .
  • SAR analysis : Systematic comparison of substituents (e.g., chloro vs. methoxy groups) clarifies trends .
  • Dose-response validation : Replicate IC50_{50} measurements using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP assays) .

Advanced: What computational tools aid in optimizing pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME assess LogP, topological polar surface area, and bioavailability scores .
  • Molecular docking : Simulations with targets like RIPK3 or Raf kinases guide rational design .
  • Crystallography : X-ray structures (e.g., PDB entries) inform hydrogen-bonding interactions critical for binding .

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